molecular formula C14H13N3OS B5777837 N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide

Cat. No. B5777837
M. Wt: 271.34 g/mol
InChI Key: FAVLXFLEPNTKTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide, also known as MPB, is a compound that has attracted significant attention in the scientific community due to its potential applications in research. MPB is a thiol-reactive compound that can modify cysteine residues in proteins, making it a useful tool for studying protein function and interactions.

Scientific Research Applications

N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has a wide range of potential applications in scientific research. One of the most significant uses of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is in the study of protein function and interactions. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can modify cysteine residues in proteins, which can alter their activity and binding properties. This makes N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide a valuable tool for studying protein-protein interactions, enzyme activity, and signaling pathways.

Mechanism of Action

The mechanism of action of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide involves the modification of cysteine residues in proteins. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide reacts with the thiol group of cysteine residues to form a covalent bond, which can alter the structure and function of the protein. The modification of cysteine residues can also affect the binding properties of proteins, which can be useful in studying protein-protein interactions.
Biochemical and Physiological Effects
N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can inhibit the activity of several enzymes, including caspases and proteases. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In vivo studies have shown that N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can reduce inflammation and oxidative stress in animal models of disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is its specificity for cysteine residues in proteins. This makes it a valuable tool for studying protein function and interactions. N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide does have some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide can modify other thiol-containing molecules, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide. One area of interest is the development of new derivatives of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide with improved specificity and reduced toxicity. Another area of interest is the use of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in combination with other compounds to target specific proteins or pathways. Finally, the use of N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide in animal models of disease could provide valuable insights into its therapeutic potential.

properties

IUPAC Name

N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-10-7-8-15-12(9-10)16-14(19)17-13(18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVLXFLEPNTKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide

Synthesis routes and methods

Procedure details

A solution of 2-amino-4-methylpyridine (1.08 g, 10 mmol) and benzoyl isothiocyanate (1.63 g, 10 mmol) in acetone ( 15 mL) was stirred at RT for 1.5 h. The precipitate formed was filtered and washed with acetone to afford 1 -benzoyl-3-[4-methylpyridin-2-yl]-thiourea as a solid. This material was stirred with 2 N NaOH solution (15 mL) at 110° C. for 1 h, then cooled to RT, and the precipitate formed was washed with water and dried to provide (4-methylpyridin-2-yl)-thiourea (0.90 g, 53%). MS m/z 168 (M+H)+.
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.